molecular formula C19H21FN2O B5461320 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone

Cat. No.: B5461320
M. Wt: 312.4 g/mol
InChI Key: MIWYMLGCWCUOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone involves several steps. One common synthetic route starts with the preparation of 1-(2-fluorophenyl)piperazine, which is then reacted with 2-(2-methylphenyl)ethanone under specific conditions to yield the desired product . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity of the compound.

Chemical Reactions Analysis

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of these transporters, affecting the uptake of nucleosides like uridine . This inhibition can lead to changes in nucleotide synthesis and adenosine regulation, which are important for various cellular processes.

Comparison with Similar Compounds

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-15-6-2-3-7-16(15)14-19(23)22-12-10-21(11-13-22)18-9-5-4-8-17(18)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWYMLGCWCUOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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